Cas no 328552-96-1 (3-Aminomethyl Benzamidine Dihydrochloride)

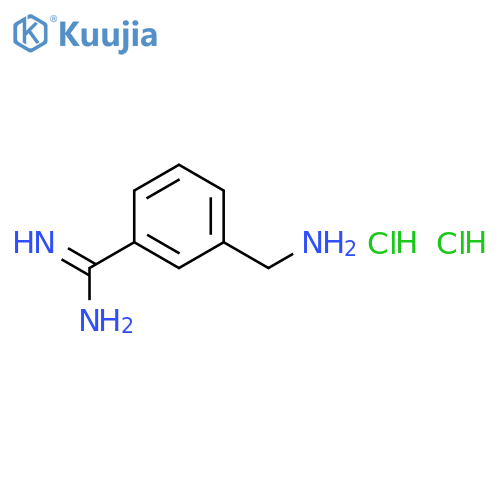

328552-96-1 structure

商品名:3-Aminomethyl Benzamidine Dihydrochloride

CAS番号:328552-96-1

MF:C8H13Cl2N3

メガワット:222.114919424057

MDL:MFCD03419268

CID:301646

PubChem ID:2756471

3-Aminomethyl Benzamidine Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- Benzenecarboximidamide,3-(aminomethyl)-, hydrochloride (1:2)

- 3-(aminomethyl)benzenecarboximidamide,dihydrochloride

- 3-Aminomethyl-benzamidine 2HCl

- 3-aminomethylbenzamidine dihydrochloride

- 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2)

- MFCD03419268

- AKOS027327805

- 3-AMINOMETHYL BENZAMIDINE 2HCL

- 3-(Aminomethyl)benzimidamidedihydrochloride

- 3-(aminomethyl)benzenecarboximidamide;dihydrochloride

- 3-(Aminomethyl)benzimidamide dihydrochloride

- 328552-96-1

- Z1860991513

- 3-aminomethyl benzamidine dihydrochloride, AldrichCPR

- 3-Aminomethyl benzamidine DiHCl

- AS-44386

- A821465

- A56054

- SCHEMBL3666539

- 3-(aminomethyl)benzamidine dihydrochloride;3-AMINOMETHYL BENZAMIDINE 2HCL

- DTXSID20373384

- EN300-180208

- 3-(aminomethyl)benzene-1-carboximidamide dihydrochloride

- CS-0064060

- Benzenecarboximidamide, 3-(aminomethyl)-, dihydrochloride

- 3-Aminomethyl benzamidine dihydrochloride

- 3-Aminomethyl Benzamidine Dihydrochloride

-

- MDL: MFCD03419268

- インチ: InChI=1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H

- InChIKey: UVUKPVGDBSBZDF-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)C(=N)N)CN.Cl.Cl

計算された属性

- せいみつぶんしりょう: 221.04900

- どういたいしつりょう: 221.049

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 144

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.9Ų

じっけんとくせい

- 色と性状: Solid

- ふってん: 298.3°Cat760mmHg

- フラッシュポイント: 134.2°C

- PSA: 75.89000

- LogP: 3.53370

3-Aminomethyl Benzamidine Dihydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P280;P305+P351+P338

- ちょぞうじょうけん:Room temperature

3-Aminomethyl Benzamidine Dihydrochloride 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

3-Aminomethyl Benzamidine Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB169852-5 g |

3-Aminomethyl benzamidine dihydrochloride, 96%; . |

328552-96-1 | 96% | 5 g |

€1,256.40 | 2023-07-20 | |

| Enamine | EN300-180208-0.5g |

3-(aminomethyl)benzene-1-carboximidamide dihydrochloride |

328552-96-1 | 95% | 0.5g |

$284.0 | 2023-09-19 | |

| Enamine | EN300-180208-1.0g |

3-(aminomethyl)benzene-1-carboximidamide dihydrochloride |

328552-96-1 | 95% | 1g |

$0.0 | 2023-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134700-1g |

3-(Aminomethyl)benzimidamide dihydrochloride |

328552-96-1 | 97% | 1g |

¥14059.00 | 2024-05-19 | |

| eNovation Chemicals LLC | D963865-1g |

3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE |

328552-96-1 | 97% | 1g |

$625 | 2024-06-06 | |

| AstaTech | A56054-5/G |

3-AMINOMETHYL BENZAMIDINE 2HCL |

328552-96-1 | 96% | 5/G |

$760 | 2022-06-01 | |

| eNovation Chemicals LLC | D963865-250mg |

3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE |

328552-96-1 | 97% | 250mg |

$305 | 2024-06-06 | |

| Enamine | EN300-180208-5.0g |

3-(aminomethyl)benzene-1-carboximidamide dihydrochloride |

328552-96-1 | 95% | 5.0g |

$1115.0 | 2023-02-16 | |

| TRC | A577055-500mg |

3-Aminomethyl Benzamidine Dihydrochloride |

328552-96-1 | 500mg |

$ 210.00 | 2022-06-08 | ||

| TRC | A577055-100mg |

3-Aminomethyl Benzamidine Dihydrochloride |

328552-96-1 | 100mg |

$ 65.00 | 2022-06-08 |

3-Aminomethyl Benzamidine Dihydrochloride 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

328552-96-1 (3-Aminomethyl Benzamidine Dihydrochloride) 関連製品

- 32797-61-8(4-Aminomethyl benzamidine dihydrochloride)

- 15411-54-8(benzene-1,4-dicarboximidamide)

- 18465-28-6(3-Methylbenzenecarboximidamide)

- 618-39-3(Benzamidine)

- 26130-48-3(3,5-dimethylbenzene-1-carboximidamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:328552-96-1)3-Aminomethyl Benzamidine Dihydrochloride

清らかである:99%

はかる:5g

価格 ($):670.0